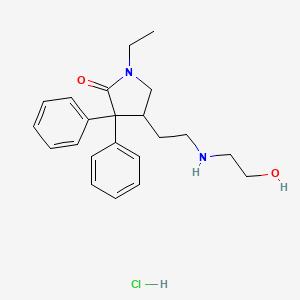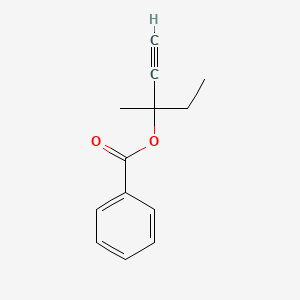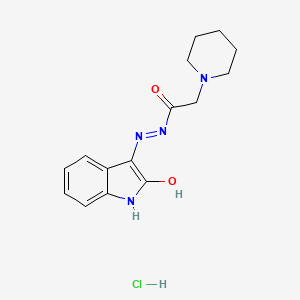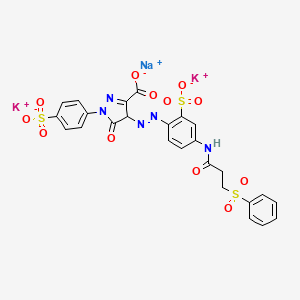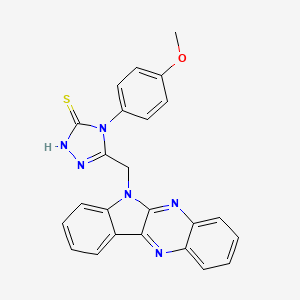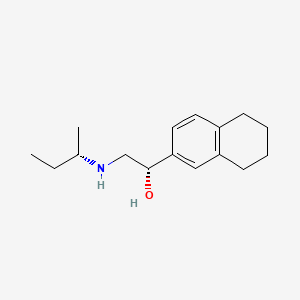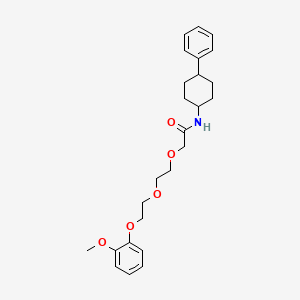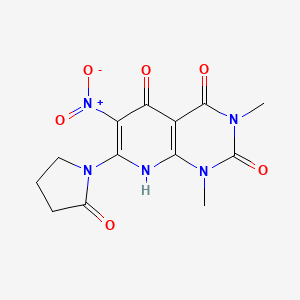
Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)-: is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Substitution Reactions: Incorporation of the pyrrolidinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group and pyrrolidinyl moiety could play crucial roles in binding to the target site.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Pyrrolidinyl Derivatives: Compounds containing the pyrrolidinyl group.
Uniqueness
The unique combination of the pyrido[2,3-d]pyrimidine core, nitro group, and pyrrolidinyl moiety in this compound may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
141985-50-4 |
|---|---|
Fórmula molecular |
C13H13N5O6 |
Peso molecular |
335.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-nitro-7-(2-oxopyrrolidin-1-yl)-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C13H13N5O6/c1-15-10-7(12(21)16(2)13(15)22)9(20)8(18(23)24)11(14-10)17-5-3-4-6(17)19/h3-5H2,1-2H3,(H,14,20) |
Clave InChI |
WJHCGNQDQVPEKA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)C(=C(N2)N3CCCC3=O)[N+](=O)[O-])C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


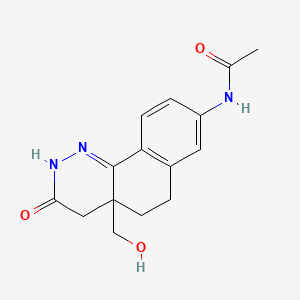
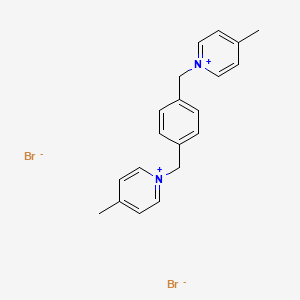


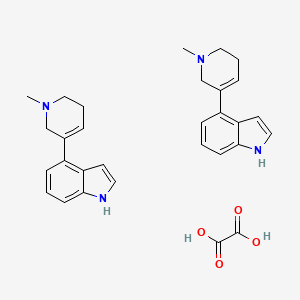
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
